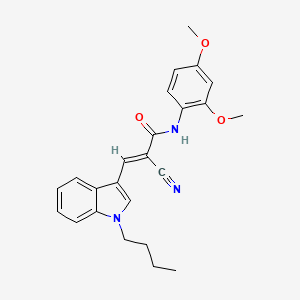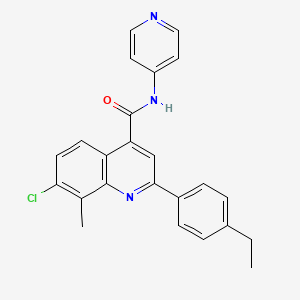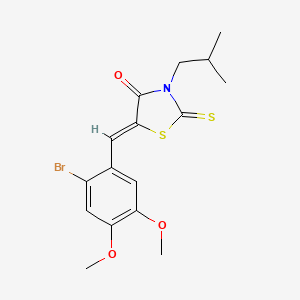
3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide
Vue d'ensemble
Description
3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development and function. TAK-659 has been extensively studied for its potential therapeutic applications in various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide selectively inhibits BTK, which is a key enzyme in the BCR signaling pathway. By blocking BTK, 3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide prevents the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. This mechanism of action makes 3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide has been shown to induce apoptosis in B-cell malignancies and inhibit the production of autoantibodies in autoimmune diseases. It also reduces the levels of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammatory responses. 3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide has a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life, making it a suitable candidate for oral administration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide is its selectivity for BTK, which reduces the risk of off-target effects. It also has a favorable safety profile, with no significant adverse effects reported in clinical trials. However, 3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide has limitations in terms of its potency and efficacy, which may require higher doses or combination therapies for optimal therapeutic outcomes.
Orientations Futures
There are several future directions for the development of 3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide and related compounds. One potential direction is the optimization of 3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide’s pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce the required dosage. Another direction is the investigation of 3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide’s potential for combination therapies with other targeted agents or immunotherapies. Additionally, the identification of predictive biomarkers for 3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide’s efficacy and toxicity may enable personalized treatment approaches for patients with B-cell malignancies and autoimmune diseases.
Conclusion:
3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide is a promising small molecule inhibitor that selectively targets BTK and has potential therapeutic applications in various B-cell malignancies, autoimmune diseases, and inflammatory disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied, highlighting its potential as a novel therapeutic agent. Further research and development are needed to fully realize the potential of 3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide and related compounds in clinical practice.
Applications De Recherche Scientifique
3-(4-tert-butylphenyl)-N-(2-furylmethyl)propanamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promising results in preclinical studies for the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, and inflammatory disorders, such as asthma and chronic obstructive pulmonary disease.
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-18(2,3)15-9-6-14(7-10-15)8-11-17(20)19-13-16-5-4-12-21-16/h4-7,9-10,12H,8,11,13H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKWSBFLPCYTNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-tert-butylphenyl)-N-(furan-2-ylmethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4756570.png)


![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4756581.png)
![7-tert-butyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4756584.png)
![N-(4-fluoro-2-methylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4756595.png)
![methyl 4-[(butoxycarbonyl)amino]benzoate](/img/structure/B4756600.png)
![7-[3-(4-morpholinyl)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4756601.png)
![1-(2-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4756605.png)
![2-{3-[(4-bromophenoxy)methyl]-4-methoxybenzoyl}-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4756610.png)


![2-(4-chlorophenoxy)-N-[4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4756653.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-5-ylacetamide](/img/structure/B4756660.png)